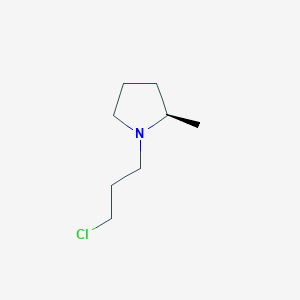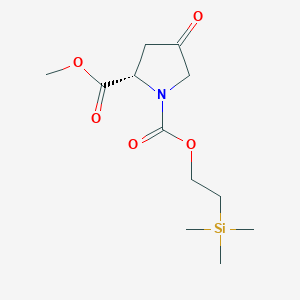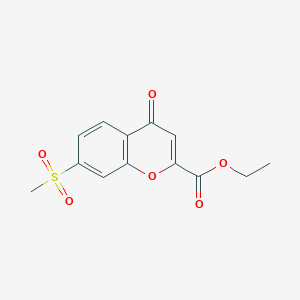
Sodiumethene-1,1-diylbis(phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodiumethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C2H7NaO6P2. It is also known as tetrasodium ethylene 1,1-diphosphonate. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to chelate metal ions and inhibit scale formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ethenylidenebis(phosphonate) typically involves the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by acid-catalyzed elimination of methanol . This two-step procedure is efficient and allows for the preparation of the compound in high yields.
Industrial Production Methods
In industrial settings, the production of tetrasodium ethenylidenebis(phosphonate) often involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of microwave-assisted alkylation of phosphonic ester-acid derivatives, which enhances reaction efficiency and reduces production time .
化学反応の分析
Types of Reactions
Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.
科学的研究の応用
Sodiumethene-1,1-diylbis(phosphonate) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .
類似化合物との比較
Similar Compounds
- Tetrasodium vinylidenediphosphonate
- Sodium ethane-1,1-diylbis(phosphonate)
- Sodium ethene-1,1-diylbis(phosphonate)
Uniqueness
Sodiumethene-1,1-diylbis(phosphonate) is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and inhibit scale formation effectively. Compared to similar compounds, it offers enhanced stability and efficiency in various applications, making it a valuable compound in both scientific research and industrial processes .
特性
分子式 |
C2H2Na4O6P2 |
|---|---|
分子量 |
275.94 g/mol |
IUPAC名 |
tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
InChIキー |
IUKUDPQMUDARFC-UHFFFAOYSA-J |
正規SMILES |
C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one](/img/structure/B8510756.png)
![10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B8510757.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile](/img/structure/B8510764.png)



![2-[2-(3-Methylphenyl)ethyl]benzoic acid](/img/structure/B8510795.png)





